N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a carbazole moiety, a triazole ring, and a methoxyphenyl group, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. The synthetic route may include:
Preparation of 9-ethyl-9H-carbazole: This can be achieved through the alkylation of carbazole with ethyl halides under basic conditions.
Formation of the triazole ring: This involves the cyclization of appropriate precursors, such as hydrazides and phenyl isothiocyanates, under acidic or basic conditions.
Condensation reactions: The final step involves the condensation of the carbazole derivative with the triazole compound in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the desired hydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing various biochemical processes.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Disrupting cellular membranes: Leading to changes in cell permeability and function.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C32H28N6O2S |
---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C32H28N6O2S/c1-3-37-28-12-8-7-11-26(28)27-19-22(13-18-29(27)37)20-33-34-30(39)21-41-32-36-35-31(23-14-16-25(40-2)17-15-23)38(32)24-9-5-4-6-10-24/h4-20H,3,21H2,1-2H3,(H,34,39)/b33-20+ |
InChI Key |
SEPYKVKHMOEVBA-FMFFXOCNSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)OC)C6=CC=CC=C61 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)OC)C6=CC=CC=C61 |
Origin of Product |
United States |
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